N1-Butylbenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of aromatic diamines and their derivatives is a key theme in the provided papers. For instance, a diimide dicarboxylic acid was prepared by condensation reactions involving aromatic diamines and anhydrides . Another study reports the synthesis of a ynamide compound through the characterization of its crystal structure and various spectroscopic techniques . Additionally, a monosubstituted benzene-1,2-diamine building block was prepared from commercially available starting materials, demonstrating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of aromatic diamines and their derivatives is crucial for their properties and applications. The crystal structure of a ynamide compound revealed a twisted conformation with axial chirality, which is stabilized by intermolecular CH-π interactions . Similarly, the crystal and molecular structure of a fluorinated aromatic amine was determined, showing a pseudo-tetrahedral coordination for the nitrogen atom and a deformed aromatic ring .
Chemical Reactions Analysis
The chemical reactivity of aromatic diamines is often explored in the context of polymerization. The solid-state polymerization of a ynamide compound was investigated, revealing that it proceeds simultaneously with a phase transition . This indicates that aromatic diamines can participate in complex chemical reactions leading to the formation of polymers with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic diamines and their polymers are influenced by their molecular structure. Poly(amide-imide)s synthesized from aromatic diamines exhibited excellent solubility, mechanical strength, and thermal stability . The introduction of tert-butyl side groups in polyimides resulted in low dielectric constants, low moisture absorption, and high glass transition temperatures, highlighting the impact of molecular modifications on material properties .
Safety And Hazards
When handling N1-Butylbenzene-1,2-diamine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-N-butylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBBBHLERFOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459370 | |
Record name | N1-Butylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butylbenzene-1,2-diamine | |
CAS RN |
51592-02-0 | |
Record name | N1-Butylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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